

Physical and chemical properties of Sargachromanol D

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sargachromanol D*

Cat. No.: *B15192885*

[Get Quote](#)

Sargachromanol D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sargachromanol D is a bioactive meroterpenoid belonging to the chromanol class of compounds, isolated from the brown algae of the genus *Sargassum*. This document provides a comprehensive overview of the known physical, chemical, and biological properties of **Sargachromanol D**. It is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. While significant research has been conducted on its qualitative biological effects, particularly its anti-inflammatory and antihypertensive properties, specific quantitative data on its physical and spectral properties, as well as detailed experimental protocols, remain limited in publicly accessible literature.

Chemical and Physical Properties

Sargachromanol D is a complex organic molecule with a chromanol core and a long terpenoid side chain. While detailed experimental data on its physical properties are not widely published, its fundamental chemical identifiers have been established.

Chemical Structure and Identifiers

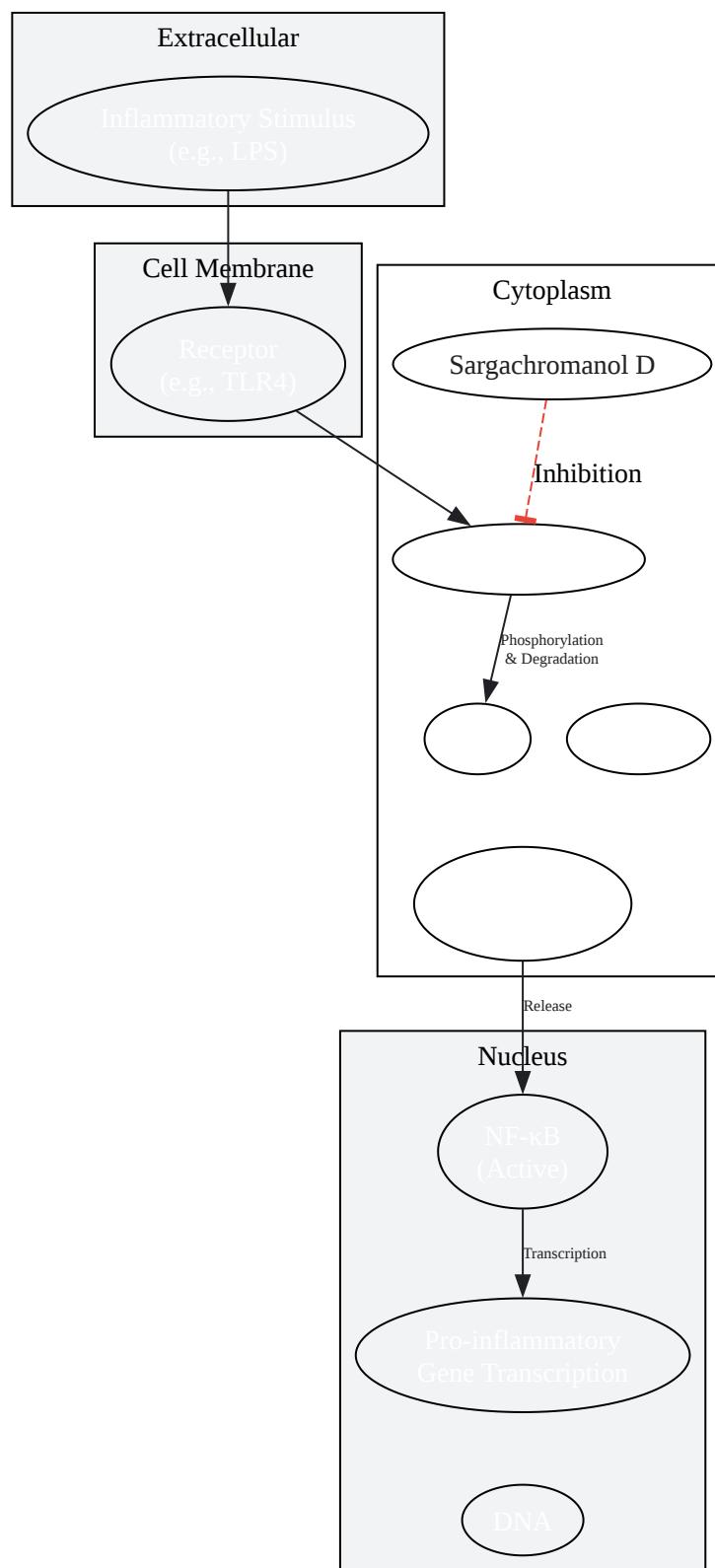
The chemical structure of **Sargachromanol D** is defined by its molecular formula, C₂₇H₄₀O₄, and a molecular weight of 428.61 g/mol .[\[1\]](#)

Identifier	Value
Molecular Formula	C ₂₇ H ₄₀ O ₄
Molecular Weight	428.61 g/mol [1]
SMILES	CC(=C--INVALID-LINK-- CCc2cc(cc(C)c2O1)O)/C)/C)O">C@HO)C
InChI	InChI=1S/C27H40O4/c1-18(2)15- 24(29)25(30)20(4)11-7-9-19(3)10-8-13-27(6)14- 12-22-17-23(28)16-21(5)26(22)31-27/h10- 11,15-17,24-25,28-30H,7-9,12-14H2,1-6H3/b19- 10+,20-11+/t24-,25+,27-/m1/s1
InChIKey	YIWOAJFKIIOXPS-RYZLOPLISA-N

Physical Properties

Specific quantitative physical data for **Sargachromanol D**, such as melting point, boiling point, and solubility, are not readily available in the surveyed scientific literature. It is presumed to be a lipophilic compound due to its extended hydrocarbon side chain.

Spectral Data


Detailed ¹H and ¹³C NMR, as well as mass spectrometry data for **Sargachromanol D**, are not available in the public domain. The structural elucidation of sargachromanols is typically achieved through a combination of these spectroscopic techniques. For illustrative purposes, the general approach for characterizing such compounds is described in the experimental protocols section.

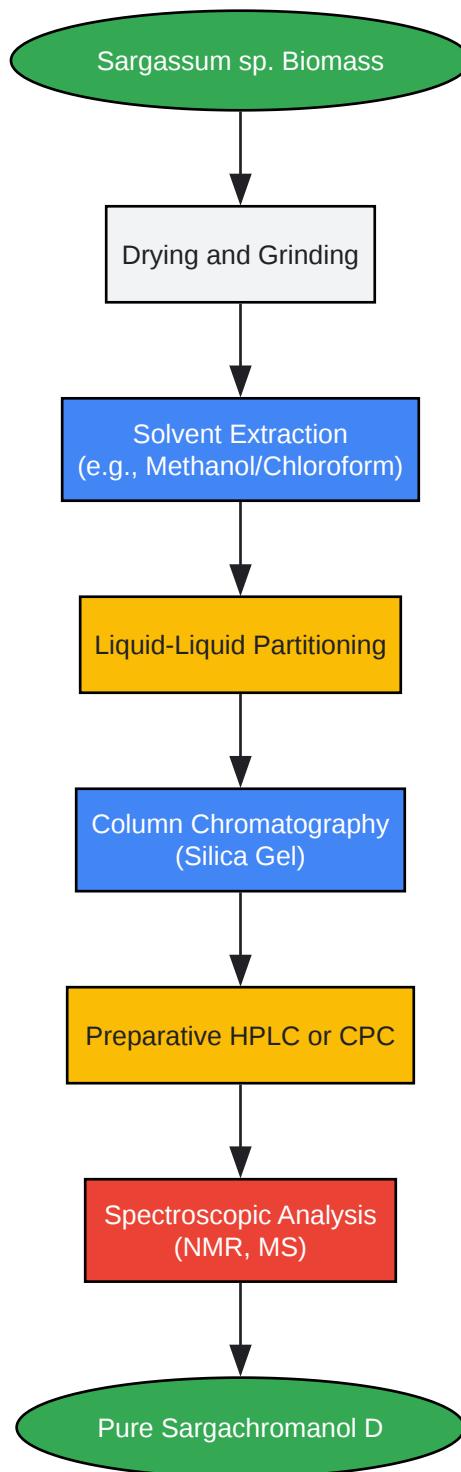
Biological Activity and Mechanism of Action

Sargachromanol D has demonstrated significant potential as a therapeutic agent due to its anti-inflammatory and antihypertensive properties.

Anti-inflammatory Activity

Sargachromanol D exhibits anti-inflammatory effects by modulating the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It has been shown to inhibit the production of pro-inflammatory cytokines. While the precise IC₅₀ values for these effects are not published, the mechanism involves the downstream regulation of inflammatory mediators.

[Click to download full resolution via product page](#)


Caption: Dual antihypertensive mechanism of **Sargachromanol D**.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of **Sargachromanol D** are not explicitly available. The following sections outline generalized methodologies based on studies of related sargachromanols and standard pharmacological assays.

Isolation and Purification

Sargachromanol D is naturally found in brown algae of the genus *Sargassum*. A general workflow for its extraction and isolation would likely involve the following steps.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the isolation of **Sargachromanol D**.

Anti-inflammatory Assays

The anti-inflammatory activity of **Sargachromanol D** can be assessed using various in vitro cell-based assays. A common model involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

- Cell Culture and Treatment: Macrophage cells are cultured and then pre-treated with varying concentrations of **Sargachromanol D** before being stimulated with LPS.
- Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
- Cytokine Quantification: The levels of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISA).
- Western Blot Analysis: The expression levels of key proteins in the NF- κ B pathway (e.g., phosphorylated I κ B α , p65) are determined by Western blotting to confirm the mechanism of action.

Antihypertensive Assays

The antihypertensive properties of **Sargachromanol D** can be evaluated through the following in vitro assays:

- L-type Calcium Channel Blocking Assay:
 - Method: Patch-clamp electrophysiology on vascular smooth muscle cells or a high-throughput fluorescent assay using calcium-sensitive dyes.
 - Procedure: Cells are incubated with a calcium-sensitive fluorescent dye. The influx of calcium upon depolarization (e.g., with high potassium concentration) is measured in the presence and absence of **Sargachromanol D**. A reduction in the fluorescent signal indicates a blockade of calcium channels.
- Endothelin Receptor Antagonism Assay:
 - Method: Radioligand binding assay or a functional bioassay using isolated vascular tissues.

- Procedure (Binding Assay): Cell membranes expressing ETA/B₂ receptors are incubated with a radiolabeled endothelin-1 analog and varying concentrations of **Sargachromanol D**. The displacement of the radioligand is measured to determine the binding affinity and antagonistic activity.
- Procedure (Functional Assay): Isolated arterial rings are mounted in an organ bath, and contraction in response to endothelin-1 is measured. The ability of **Sargachromanol D** to inhibit this contraction is quantified.

Conclusion

Sargachromanol D is a promising marine natural product with well-documented anti-inflammatory and antihypertensive activities. Its mechanisms of action, involving the inhibition of the NF-κB pathway and a dual blockade of L-type calcium channels and endothelin receptors, make it an attractive candidate for further drug development. However, a notable gap exists in the literature regarding its detailed physicochemical properties, spectral data, and standardized experimental protocols. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.sargcoop.com [dev.sargcoop.com]
- To cite this document: BenchChem. [Physical and chemical properties of Sargachromanol D]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15192885#physical-and-chemical-properties-of-sargachromanol-d>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com